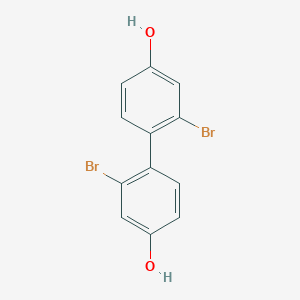

3,3'-Dibromo-4,4'-biphenol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Solar Cells Enhancement

- 4,4'-Biphenol, a similar compound to 3,3'-Dibromo-4,4'-biphenol, has been used as a "molecular lock" to enhance the efficiency and stability of organic solar cells. This method involves locking fluorine-containing polymer or small molecule donors via a hydrogen bond formed with 4,4'-Biphenol (Pei Cheng et al., 2016).

Polymer Research

- Synthesis of polyimides from biphenyl-containing diamines, including derivatives of 4,4'-biphenol, has been reported. These polyimides exhibit properties like flexibility, transparency, and thermal stability (S. Hsiao et al., 1995).

Bromophenol Extraction

- The bromophenol 3,3'-dibromo-4,4',5,5'-tetrahydroxybibenzyl, closely related to this compound, has been isolated from the red alga Polysiphonia urceolata. This research highlights the potential for extracting useful compounds from natural sources (KurataKazuya et al., 1976).

Fuel Cell Applications

- Studies on sulfonated poly(arylene ether sulfone) membranes, incorporating 4,4'-biphenol derivatives, suggest potential applications in direct methanol fuel cells (DMFC) and proton exchange membrane (PEM) fuel cells (Shaoguang Feng et al., 2009).

Hydrogen Bond Studies

- Research on compounds like 5,5'-Dibromo-3-diethylaminomethyl-2,2'-biphenol demonstrates the significance of hydrogen bonds and their effects on properties such as proton polarizability (B. Brzeziński et al., 1995).

Electrosynthesis in Industrial Applications

- The electrosynthesis of biphenols like 3,3′,5,5’-Tetramethyl-2,2′-biphenol, a key component for ligands in transition-metal catalysis, highlights the importance of sustainable and efficient synthetic approaches in industrial applications (M. Selt et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of 3,3’-Dibromo-4,4’-biphenol are the enzymes tyrosinase and laccase . These enzymes play crucial roles in the life cycles of mammals, insects, and microorganisms .

Mode of Action

3,3’-Dibromo-4,4’-biphenol acts as a reversible inhibitor of tyrosinase and laccase . It interacts with these enzymes, leading to a decrease in their activity . The type of protein-ligand interaction and the half maximal inhibitory concentration (IC50) were detected using biosensors based on tyrosinase and laccase enzymes .

Biochemical Pathways

The inhibition of tyrosinase and laccase by 3,3’-Dibromo-4,4’-biphenol affects the biochemical pathways associated with these enzymes . .

Result of Action

The molecular and cellular effects of 3,3’-Dibromo-4,4’-biphenol’s action primarily involve the inhibition of tyrosinase and laccase activity . This inhibition can lead to potential applications in the development of whitening agents, medicinal products, anti-browning substances, and compounds for controlling harmful insects and bacteria .

Eigenschaften

IUPAC Name |

3-bromo-4-(2-bromo-4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQMABPVLCOIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C2=C(C=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511340 | |

| Record name | 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189039-64-3 | |

| Record name | 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

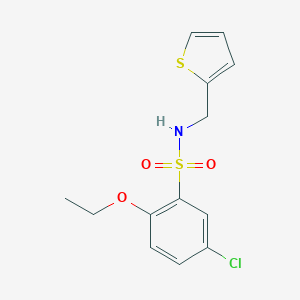

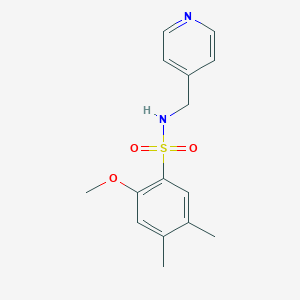

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)